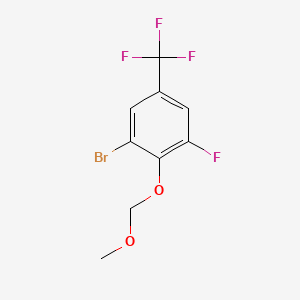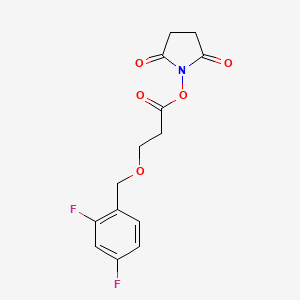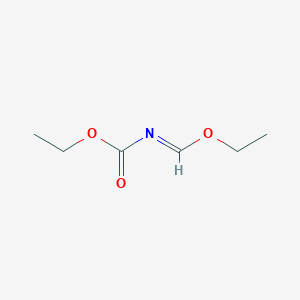
Ethyl N-(ethoxycarbonyl)formimidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-(ethoxycarbonyl)formimidate is an organic compound with the molecular formula C6H11NO3. It is a nitrogen-containing compound that serves as a building block in organic synthesis. This compound is known for its reactivity and versatility in forming various derivatives, making it valuable in chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl N-(ethoxycarbonyl)formimidate can be synthesized through the reaction of ethyl formimidate with ethyl chloroformate. The reaction typically occurs under mild conditions, with the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction can be represented as follows:
HC(=NH)OC2H5 + ClCOOC2H5→C6H11NO3 + HCl
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts such as copper or silver can enhance the reaction efficiency and reduce the formation of byproducts.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl N-(ethoxycarbonyl)formimidate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to form ethyl formate and formamidine.
Condensation: It can react with amines to form amidines.
Cyclization: It participates in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acid/base solutions.
Condensation: Amines, often under mild heating.
Cyclization: Catalysts such as copper or silver, and sometimes under reflux conditions.
Major Products
Hydrolysis: Ethyl formate and formamidine.
Condensation: Various amidines depending on the amine used.
Cyclization: Heterocyclic compounds like imidazoles and triazines.
Applications De Recherche Scientifique
Ethyl N-(ethoxycarbonyl)formimidate is used in various scientific research applications:
Chemistry: As a building block for synthesizing heterocyclic compounds and other nitrogen-containing molecules.
Biology: In the synthesis of biologically active molecules, such as nucleoside analogs.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds, including antiviral and antifungal agents.
Industry: Used in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of ethyl N-(ethoxycarbonyl)formimidate involves its reactivity with nucleophiles. The compound’s formimidate group is highly reactive, allowing it to form stable intermediates with various nucleophiles. This reactivity is exploited in the synthesis of complex molecules, where the formimidate group acts as a key intermediate in forming new bonds and structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl formimidate
- Methyl N-(ethoxycarbonyl)formimidate
- Ethyl N-(carbamoyl)formimidate
Uniqueness
This compound is unique due to its specific reactivity profile, which allows for the formation of a wide range of derivatives. Its ethoxycarbonyl group provides additional stability and reactivity compared to similar compounds, making it particularly valuable in synthetic chemistry.
Propriétés
Formule moléculaire |
C6H11NO3 |
|---|---|
Poids moléculaire |
145.16 g/mol |
Nom IUPAC |
ethyl (1E)-N-ethoxycarbonylmethanimidate |
InChI |
InChI=1S/C6H11NO3/c1-3-9-5-7-6(8)10-4-2/h5H,3-4H2,1-2H3/b7-5+ |
Clé InChI |
GFZDPFFFELGNRG-FNORWQNLSA-N |
SMILES isomérique |
CCO/C=N/C(=O)OCC |
SMILES canonique |
CCOC=NC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![trimethyl-[[(5S)-2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium-5-yl]-diphenylmethoxy]silane;tetrafluoroborate](/img/structure/B14770094.png)

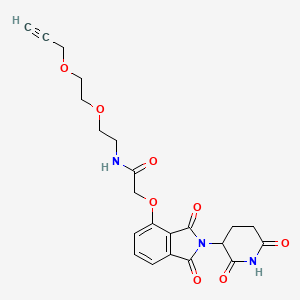
![4-{5-[(1,1-dioxido-1-benzothiophen-3-yl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B14770105.png)
![N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrimidine-4-carboxamide](/img/structure/B14770107.png)

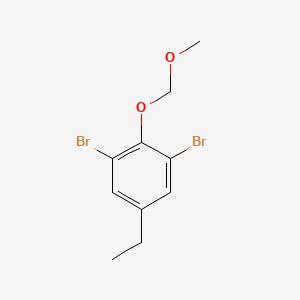
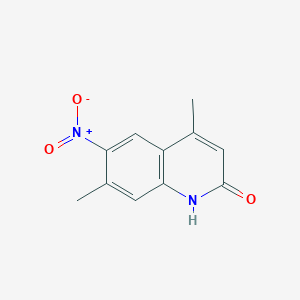
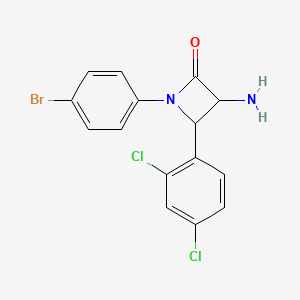

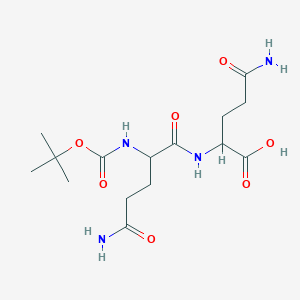
![N-[(3-bromo-4-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14770164.png)
